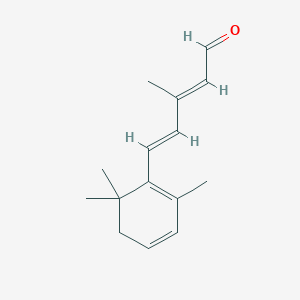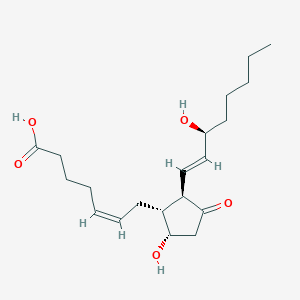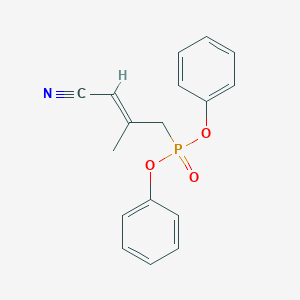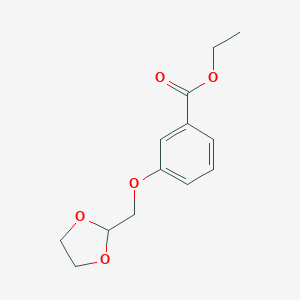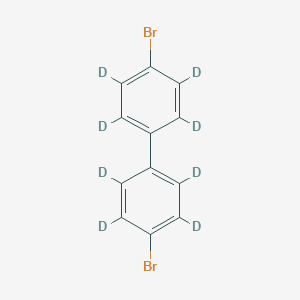![molecular formula C7H8O2 B048466 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde CAS No. 114958-32-6](/img/structure/B48466.png)
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde is a cyclic organic compound with the molecular formula C7H8O2. It is also known as 7-Formyl-3-oxatricyclo[4.1.0.02,4]heptane and is a versatile intermediate in organic synthesis. It has a unique structure that makes it an interesting molecule for scientific research.1.0.02,4]heptane-7-carbaldehyde.
Wirkmechanismus
The mechanism of action of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde is not well understood. However, it is believed to act as a Michael acceptor in various reactions. It can also act as a chiral building block in the synthesis of various natural products and pharmaceuticals.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde. However, it has been reported to have low toxicity and is not expected to cause any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde is its unique structure, which makes it an interesting molecule for scientific research. It can be used as a building block in the synthesis of various natural products and pharmaceuticals. However, one limitation is that the synthesis method is relatively complex and requires the use of hazardous chemicals.
Zukünftige Richtungen
There are many potential future directions for research on 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde. One direction is the development of new synthetic methods for the compound. Another direction is the use of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde as a chiral building block in the synthesis of new pharmaceuticals and natural products. Additionally, the mechanism of action of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde could be further investigated to better understand its potential applications in organic synthesis. Finally, the toxicity and environmental impact of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde could be studied to ensure safe handling and disposal of the compound.
Synthesemethoden
The synthesis of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde involves the reaction of 2,5-dimethylfuran with crotonaldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of a Diels-Alder adduct, which is then subjected to a retro-Diels-Alder reaction in the presence of an acid catalyst to give 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde has been used as a building block in the synthesis of various natural products and pharmaceuticals. It has been used as an intermediate in the synthesis of (+)-aspergillide B, a potent inhibitor of the protein tyrosine phosphatase PTP1B. It has also been used in the synthesis of (+)-epi-clusianone, a natural product with anti-inflammatory and anti-tumor properties. Moreover, 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde has been used in the synthesis of various chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
114958-32-6 |
|---|---|
Produktname |
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde |
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3-oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c8-2-4-3-1-5-7(9-5)6(3)4/h2-7H,1H2 |
InChI-Schlüssel |
VIQGRUAETHCZBM-UHFFFAOYSA-N |
SMILES |
C1C2C(C2C3C1O3)C=O |
Kanonische SMILES |
C1C2C(C2C3C1O3)C=O |
Synonyme |
3-Oxatricyclo[4.1.0.02,4]heptane-7-carboxaldehyde, (1-alpha-,2-bta-,4-bta-,6-alpha-,7-bta-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



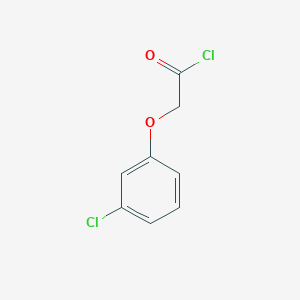
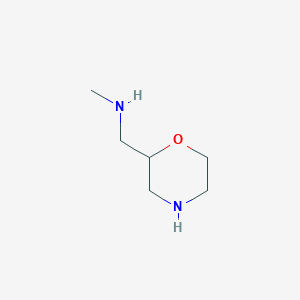
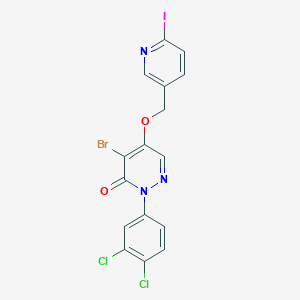
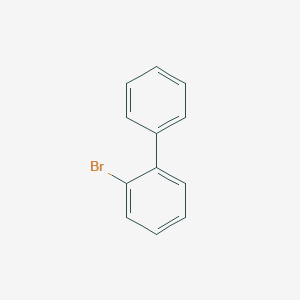
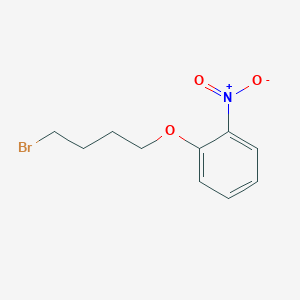
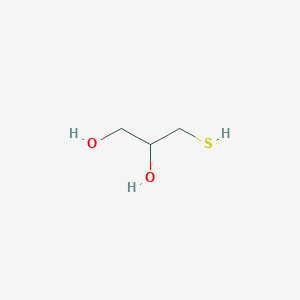
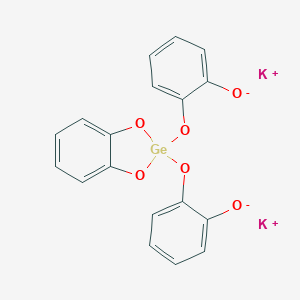
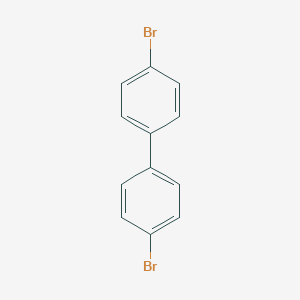
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
